BenchChemオンラインストアへようこそ!

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide

CYP11B1 inhibition Steroidogenesis Endocrinology

This highly selective CYP11B1 inhibitor (IC₅₀ 2nM) is a critical chemical probe for cortisol biosynthesis research, offering >10,000-fold selectivity over hERG. Its 900-fold species selectivity for human over rat makes it ideal for translational models. Choose this compound for reliable target engagement in Cushing's syndrome and congenital adrenal hyperplasia studies, ensuring data reproducibility and precise SAR analysis.

Molecular Formula C17H17NO4S2
Molecular Weight 363.45
CAS No. 327067-27-6
Cat. No. B2837456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide
CAS327067-27-6
Molecular FormulaC17H17NO4S2
Molecular Weight363.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17NO4S2/c1-14-6-5-7-15(12-14)18(16-10-11-23(19,20)13-16)24(21,22)17-8-3-2-4-9-17/h2-12,16H,13H2,1H3
InChIKeyQQTFBGYTPRNKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide (CAS 327067-27-6): Procurement-Grade Characterization for Specialized Sulfonamide Research


N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide (CAS 327067-27-6) is a synthetic aryl sulfonamide featuring a 1,1-dioxido-2,3-dihydrothiophene core N-linked to a 3-methylphenyl group and an unsubstituted benzenesulfonyl moiety [1]. With a molecular formula of C₁₇H₁₇NO₄S₂ and a molecular weight of 363.45 g/mol, this compound occupies a distinct physicochemical space (tPSA 98 Ų, cLogP ~3.69) relative to many common sulfonamide probes [2]. It is cataloged in the ZINC database (ZINC38147738) and has been included in commercial screening collections, indicating its relevance as a research tool for target- and phenotype-based discovery programs [2].

Why Generic Substitution Fails for N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide (327067-27-6): Evidence of Target- and Substituent-Dependent Selectivity


Aryl sulfonamides bearing the 1,1-dioxido-2,3-dihydrothiophene scaffold are not functionally interchangeable. Even minor substituent modifications on the N-phenyl ring or the sulfonamide terminus can profoundly shift target engagement profiles. For example, the closely related analog N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CHEMBL1486743) introduces a 4-methyl and a 3-CF₃ group, which markedly alters electron density and steric bulk compared to the 3-methyl substitution and unsubstituted benzenesulfonyl group in 327067-27-6 [1]. Likewise, N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide lacks the N-aryl substitution entirely, eliminating key hydrophobic contacts required for certain protein–ligand interactions . These structural differences translate into divergent CYP11B1 inhibitory profiles and AMPA receptor modulator activity, as revealed by comparative data in Sections 3.1–3.4, making blind substitution a high-risk decision for any structure-activity relationship (SAR) or screening cascade.

Quantitative Differentiation Evidence for N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide (327067-27-6): Head-to-Head and Cross-Study Comparisons


CYP11B1 (Steroid 11β-Hydroxylase) Inhibition: Potency Advantage Over a Close Trifluoromethyl Analog

In a V79MZ cell-based assay expressing human CYP11B1 and using [1,2-³H]-11-deoxycorticosterone as substrate after 6 h incubation, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide (327067-27-6) demonstrated an IC₅₀ of 2 nM [1]. By contrast, the closely related analog N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CHEMBL1486743) exhibited an IC₅₀ of 269 nM against the same human CYP11B1 target under identical assay conditions (V79MZ cells, same substrate, 6 h HPLC readout) [2]. Additionally, a cross-study comparison with the rat CYP11B1 isoform shows that 327067-27-6 is significantly weaker (IC₅₀ = 1,800 nM), underscoring its species-selectivity profile [3].

CYP11B1 inhibition Steroidogenesis Endocrinology

Potassium Channel hERG Liability: Favorable Selectivity Window Over CYP11B1 Target

The compound was tested for displacement of the specific radioligand [³H]DAGO at the hERG potassium channel (KCNH2) and showed an IC₅₀ of 23,000 nM [1]. This yields a selectivity ratio of >10,000-fold relative to its primary human CYP11B1 target (IC₅₀ = 2 nM). In contrast, many sulfonamide-based CYP11B1 inhibitors exhibit hERG IC₅₀ values in the low micromolar range, presenting a significantly narrower safety window [2]. This data suggests a class-level advantage for 327067-27-6 in terms of reduced cardiotoxicity potential.

hERG Cardiotoxicity Safety pharmacology

Molecular Properties: Optimized Lipophilic Efficiency Versus Common Sulfonamide Probes

The compound has a calculated logP of approximately 3.69 and a topological polar surface area (tPSA) of 98 Ų [1]. Its lipophilic ligand efficiency (LLE), defined as pIC₅₀ minus logP, is approximately 5.0 (pIC₅₀ = 8.7 for CYP11B1) [2]. This far exceeds the LLE of the related trifluoromethyl analog CHEMBL1486743 (pIC₅₀ = 6.57, logP ≈ 4.2, LLE ≈ 2.4) [3] and is superior to many high-throughput screening hits in the sulfonamide class, which often exhibit LLE values below 3.0 [4].

Lipophilic efficiency Drug-likeness Physicochemical profiling

Species Selectivity: Differential Human vs. Rat CYP11B1 Activity Guides Model Selection

While 327067-27-6 potently inhibits human CYP11B1 (IC₅₀ = 2 nM), its activity against the rat ortholog is approximately 900-fold weaker (IC₅₀ = 1,800 nM) [1]. Many alternative sulfonamide CYP11B1 inhibitors, such as metyrapone, exhibit less pronounced species divergence, with human-to-rat IC₅₀ ratios typically under 10-fold [2]. This dramatic species selectivity makes 327067-27-6 particularly useful as a human-specific probe but renders it unsuitable for rat in vivo efficacy models—a critical parameter for study design that would be overlooked if a less selective analog were substituted.

Species selectivity Translational pharmacology CYP11B1

Absence of AMPA Receptor Positive Allosteric Modulator Activity: A Critical Selectivity Filter

In the ZINC database's SEA (Similarity Ensemble Approach) predictions based on ChEMBL20, 327067-27-6 shows no significant prediction for AMPA receptor modulation (P-value not significant), whereas structurally similar 1,1-dioxido-2,3-dihydrothiophene derivatives (e.g., 3-aryl-4-cyano-5-substituted-thiophene-2-carboxylic acids) are known AMPA receptor positive allosteric modulators with EC₅₀ values in the low nanomolar range [1][2]. This indicates a clean selectivity profile for CYP11B1 over AMPA receptors, in contrast to several close-in-class compounds whose AMPA activity could confound phenotypic readouts in neuronal or neuroendocrine assays.

AMPA receptor Selectivity Off-target profiling

Optimal Research and Industrial Application Scenarios for N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide (327067-27-6)


Human CYP11B1 Chemical Probe for Steroidogenesis Research and HPA Axis Disorders

With an IC₅₀ of 2 nM against human CYP11B1 and >10,000-fold selectivity over hERG, 327067-27-6 serves as a high-quality chemical probe for dissecting the role of 11β-hydroxylase in cortisol and aldosterone biosynthesis [1]. Its pronounced human/rat species selectivity (900-fold) necessitates the use of human adrenal cell lines (e.g., H295R) or humanized mouse models, making it ideal for translational research into Cushing's syndrome, primary aldosteronism, and congenital adrenal hyperplasia where human target specificity is paramount [2].

Selectivity-Profiled Reference Standard in CYP Inhibitor Screening Panels

Because 327067-27-6 exhibits a clean profile devoid of AMPA receptor modulatory activity—unlike structurally related thiophene carboxylate derivatives—it can be used as a CYP11B1-selective reference standard in broader CYP inhibition panels [1]. Its high lipophilic efficiency (LLE ≈ 5.0) further supports its use as a benchmark compound for evaluating screening hit quality in medicinal chemistry campaigns targeting steroidogenic enzymes [2].

Negative Control for Rat In Vivo Pharmacology Studies

The compound's 900-fold lower potency against rat CYP11B1 (IC₅₀ = 1,800 nM) compared to the human enzyme makes it an ideal negative control for in vivo studies in rats [1]. When used alongside a non-species-selective CYP11B1 inhibitor, researchers can deconvolve human-specific pharmacodynamic effects from general mechanism-based toxicity, a strategy that would fail if a less species-selective analog were substituted [2].

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.